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Compound of Interest

Compound Name: Elaiomycin

Cat. No.: B1233496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing

Elaiomycin and its analogs. Elaiomycin is a naturally occurring antibiotic with a characteristic

azoxyalkene functional group. Its unique structure and biological activity have prompted

significant interest in the synthesis of its analogs for the development of new therapeutic

agents. This document outlines both historical and modern synthetic strategies, provides

detailed experimental protocols for key reactions, and summarizes quantitative data for

synthesized analogs.

Overview of Synthetic Strategies
The synthesis of Elaiomycin and its analogs can be broadly categorized into two main

approaches:

Total Synthesis: This approach involves the complete chemical synthesis of the Elaiomycin
scaffold from simple starting materials. The key challenges in the total synthesis of

Elaiomycin are the stereoselective construction of the (2S, 3S)-3-hydroxy-1-methoxybutan-

2-yl side chain and the formation of the sensitive (E)-azoxyalkene core.

Analog Synthesis through Modification: This strategy focuses on modifying the core structure

of naturally occurring or synthetically produced Elaiomycin to generate a library of analogs.

Modifications typically target the alkyl chain or the amino acid-derived side chain to explore

structure-activity relationships (SAR).
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Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of Elaiomycin
and some of its analogs.
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Analog
Synthetic

Method
Key Reaction Yield (%) Reference

Elaiomycin

Total Synthesis

(Moss & Matsuo,

1977)

Condensation of

a chiral

hydroxylamine

with an α,β-

unsaturated

nitroso

compound

Not explicitly

stated in abstract
[1]

Azoxybenzenes

One-pot

oxidation–

reductive

dimerization

Oxidation of

anilines followed

by DIPEA-

catalyzed

dimerization

Moderate to high [2]

Unsymmetrical

Azoxyarenes

Photochemical

synthesis

Visible-light

mediated

reaction of

nitroso

compounds and

iminoiodinanes

Good to

excellent
[3]

Elaiomycin K

Isolation from

Streptomyces sp.

Tü 6399

Biosynthesis - [4][5]

Elaiomycin L

Isolation from

Streptomyces sp.

Tü 6399

Biosynthesis - [4][5]

Elaiomycin B

Isolation from

Streptomyces sp.

BK 190

Biosynthesis - [2][6]

Elaiomycin C

Isolation from

Streptomyces sp.

BK 190

Biosynthesis - [2][6]
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Experimental Protocols
General Protocol for the Synthesis of the Azoxyalkene
Core via Nitrosoalkene Chemistry (Adapted from Moss &
Matsuo, 1977)
This protocol outlines the key condensation step in the total synthesis of Elaiomycin.

Materials:

Chiral N-hydroxy-N-((2S,3S)-3-hydroxy-1-methoxybutan-2-yl)amine

(E)-1-nitroso-1-octene

Anhydrous, inert solvent (e.g., dichloromethane, diethyl ether)

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

Dissolve the chiral hydroxylamine derivative in the anhydrous solvent under an inert

atmosphere.

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

Slowly add a solution of (E)-1-nitroso-1-octene in the same solvent to the cooled

hydroxylamine solution with gentle stirring.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated

aqueous ammonium chloride).

Allow the reaction mixture to warm to room temperature.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product using column chromatography on silica gel to obtain the desired

Elaiomycin analog.

Characterization:

NMR Spectroscopy (¹H, ¹³C): To confirm the structure and stereochemistry of the

synthesized analog.

Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular

formula.

Modern Photochemical Synthesis of an Azoxy Core
This protocol describes a modern approach to forming the azoxy functional group which can be

adapted for Elaiomycin analog synthesis.

Materials:

Aromatic or aliphatic nitroso compound

Iminoiodinane

Visible light source (e.g., blue LEDs)

Anhydrous and degassed solvent (e.g., acetonitrile)

Procedure:

In a reaction vessel equipped with a magnetic stirrer and sealed with a septum, dissolve the

nitroso compound and the iminoiodinane in the solvent.

Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

Irradiate the reaction mixture with the visible light source at room temperature.

Monitor the reaction by TLC or LC-MS.
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Once the starting material is consumed, stop the irradiation.

Remove the solvent under reduced pressure.

Purify the residue by flash column chromatography to yield the azoxy product.

Diagrams
Synthetic Pathway for Elaiomycin (Moss & Matsuo)

L-Threonine (2S,3S)-3-Hydroxy-1-methoxybutan-2-yl
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Caption: Retrosynthetic analysis of Elaiomycin synthesis.

Experimental Workflow for Analog Synthesis and
Characterization
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Caption: General workflow for the synthesis and characterization of Elaiomycin analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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